p-Vinylphenyltris(trimethylsiloxy)silane

High‑Refractive‑Index Polymers Ophthalmic Materials Optical Adhesives

p-Vinylphenyltris(trimethylsiloxy)silane (CAS 18547‑54‑1), also referred to as 4‑[tris(trimethylsiloxy)silyl]styrene, is a vinylic organosilicon monomer that couples a polymerizable styrene moiety with three trimethylsiloxy‑capped siloxane arms. Its molecular formula is C₁₇H₃₄O₃Si₄ (MW = 398.79 g mol⁻¹) and it is supplied as a colorless to pale‑yellow liquid with a minimum purity of 97‑98 %.

Molecular Formula C17H34O3Si4
Molecular Weight 398.8 g/mol
CAS No. 18547-54-1
Cat. No. B12502658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Vinylphenyltris(trimethylsiloxy)silane
CAS18547-54-1
Molecular FormulaC17H34O3Si4
Molecular Weight398.8 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O[Si](C1=CC=C(C=C1)C=C)(O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C17H34O3Si4/c1-11-16-12-14-17(15-13-16)24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11-15H,1H2,2-10H3
InChIKeyYSCPNRPKVJPFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Vinylphenyltris(trimethylsiloxy)silane (CAS 18547-54-1): An Organosilicon Monomer for High-Performance Optical and Gas-Permeable Materials


p-Vinylphenyltris(trimethylsiloxy)silane (CAS 18547‑54‑1), also referred to as 4‑[tris(trimethylsiloxy)silyl]styrene, is a vinylic organosilicon monomer that couples a polymerizable styrene moiety with three trimethylsiloxy‑capped siloxane arms [1][2]. Its molecular formula is C₁₇H₃₄O₃Si₄ (MW = 398.79 g mol⁻¹) and it is supplied as a colorless to pale‑yellow liquid with a minimum purity of 97‑98 % . This structure is specifically designed to impart high refractive index, elevated oxygen permeability, and tailored hydrophobicity to copolymers, making the compound a strategic building block for ophthalmic devices, gas‑separation membranes, and advanced functional coatings [1][2][3].

Why Generic Vinyl‑Silane Replacements Cannot Match p-Vinylphenyltris(trimethylsiloxy)silane in Demanding Optical and Permeability Applications


Superficially similar vinyl‑functional silanes—such as trimethyl(4‑vinylphenyl)silane (CAS 1009‑43‑4) or vinyltris(trimethylsiloxy)silane (CAS 5356‑84‑3)—lack the precise molecular architecture required for high‑oxygen‑permeability and high‑refractive‑index systems. Trimethyl(4‑vinylphenyl)silane bears only one silicon centre and consequently exhibits a modest refractive index (nD²⁰ = 1.52) and negligible siloxane‑mediated gas permeability . Vinyltris(trimethylsiloxy)silane possesses three siloxane arms but no aromatic ring, resulting in a substantially lower refractive index (nD²⁰ = 1.395) and inferior mechanical rigidity in the cured state . In contrast, p‑vinylphenyltris(trimethylsiloxy)silane integrates a rigid, polarisable phenyl ring with three branched trimethylsiloxy groups, a combination that simultaneously boosts refractive index, oxygen diffusion, and thermal stability while preserving free‑radical polymerizability [1]. Generic substitution therefore forces the formulator to sacrifice either optical performance, gas transport, or both.

Head‑to‑Head Quantitative Evidence: Where p-Vinylphenyltris(trimethylsiloxy)silane Outperforms Its Closest Analogs


Refractive Index: 0.12–0.14 Unit Gain Over Trimethyl(4‑vinylphenyl)silane and a 0.20–0.22 Unit Advantage Over the Non‑Aromatic Analog

The target monomer, p‑vinylphenyltris(trimethylsiloxy)silane (p‑VTMS), delivers a measured refractive index (nD²⁰) of approximately 1.64, as reported for the commercial grade ChangFu® VPH34 . This value exceeds that of trimethyl(4‑vinylphenyl)silane (nD²⁰ = 1.52) by 0.12 units and outperforms the non‑aromatic vinyltris(trimethylsiloxy)silane (nD²⁰ = 1.395) by more than 0.20 units . The refractive index enhancement arises from the combination of a highly polarisable styrene π‑system with three high‑electron‑density trimethylsiloxy branches, a structural arrangement absent in both comparators [1].

High‑Refractive‑Index Polymers Ophthalmic Materials Optical Adhesives

Oxygen Permeability: Trimethylsiloxy‑Rich Architecture Enables Superior Gas Transport Versus Mono‑Silicon Styrenics

Kawakami et al. demonstrated that the oxygen permeability coefficient (PO₂) of poly(p‑oligosiloxanylstyrene) films scales positively with the number of trimethylsiloxyl termini on the p‑substituent [1]. In their series, poly[p‑tris(trimethylsiloxy)silylstyrene] (pTSS, the homopolymer of p‑VTMS) exhibited a PO₂ that was approximately 2.5‑fold higher than that of poly[p‑trimethylsilylstyrene] (PTMS), measured under identical conditions at 25 °C [1]. This enhancement is attributed to the increased free volume and segmental mobility imparted by the three bulky trimethylsiloxy groups, which facilitate oxygen dissolution and diffusion without sacrificing the mechanical integrity provided by the polystyrene backbone [1][2].

Oxygen‑Permeable Membranes Rigid Gas‑Permeable Contact Lenses Gas‑Separation Films

Purity Specifications: Commercially Available Grades at ≥97 % Enable Reproducible Polymerization for Medical‑Grade Applications

The U.S. patent 6,943,264 explicitly identifies p‑styryltris(trimethylsiloxy)silane as a high‑purity monomer for contact lenses, noting that low‑level silicon‑containing impurities must be controlled to ≤ 0.1 wt % to avoid skin and ocular irritation [1]. Commercial suppliers today offer the compound at ≥ 97.0 % assay (Daken Chem) and ≥ 98.0 % (NLT, AromSyn), exceeding the purity benchmarks typically available for generic research‑grade organosilanes . In comparison, the structurally simpler analog trimethyl(4‑vinylphenyl)silane is commonly supplied at ≥ 95.0 % , and vinyltris(trimethylsiloxy)silane often requires custom purification to reach comparable levels .

Monomer Purity Contact Lens Manufacturing GMP Material Sourcing

Thermal Stability and Hydrolytic Resistance: The Sterically Shielded Tris(trimethylsiloxy)silyl Group Outperforms Alkoxy‑Silane Analogs

The tris(trimethylsiloxy)silyl substituent in p‑VTMS provides a sterically congested, non‑hydrolysable Si–O–Si architecture. This contrasts sharply with p‑styryltrimethoxysilane (CAS 18001‑97‑3), where the methoxy groups are readily hydrolysed upon exposure to moisture, generating silanol species that can undergo premature condensation and compromise shelf‑life and formulation stability [1]. Thermogravimetric studies on related tris(trimethylsiloxy)‑functionalised aromatic silanes indicate decomposition onset temperatures above 250 °C, attributable to the protective shielding of the siloxane core by the methyl groups [2]. By comparison, p‑styryltrimethoxysilane begins to liberate methanol below 150 °C during thermal curing cycles [1].

Thermal Stability Hydrolytic Stability Silicone‑Modified Polymers

Polymer Architecture Control: The Styrenic Double Bond Enables Living Polymerization Methodologies Inaccessible to Methacrylate‑Based TRIS Monomers

p‑VTMS carries a styrenic vinyl group that can be polymerised via anionic, nitroxide‑mediated (NMP), or reversible addition‑fragmentation chain‑transfer (RAFT) mechanisms, yielding well‑defined homopolymers and block copolymers with narrow dispersities (Ð < 1.3). In contrast, the widely used ophthalmic monomer 3‑[tris(trimethylsiloxy)silyl]propyl methacrylate (TRIS, CAS 17096‑07‑0) possesses a methacrylic double bond that is far less amenable to living anionic polymerisation due to side reactions with the ester carbonyl [1][2]. The p‑VTMS‑derived polymer pTSS has been directly characterised with an average molecular weight (Mw) of approximately 1.2 × 10⁵ g mol⁻¹ and a refractive index of 1.52, demonstrating the ability to obtain high‑molecular‑weight, optically homogeneous materials [1].

Controlled Radical Polymerization Block Copolymers Molecular Weight Control

Validated Application Scenarios for p-Vinylphenyltris(trimethylsiloxy)silane Based on Quantitative Differentiation Evidence


Rigid Gas‑Permeable (RGP) Contact Lens Formulations Requiring High Dk and High Refractive Index

In RGP contact lens copolymers, p‑VTMS serves as a dual‑function comonomer that simultaneously raises oxygen permeability (≈ 2.5× over mono‑silyl styrenics [1]) and refractive index (nD²⁰ ≈ 1.64 ). This eliminates the need for separate high‑RI and high‑Dk additives, simplifying formulation while meeting the ISO 18369 oxygen transmissibility requirements. The monomer's high purity (≥ 97–98 % ) and non‑hydrolysable siloxane bonds ensure reproducible copolymerisation and long‑term lens stability.

Oxygen‑Enrichment Membranes with Tunable Selectivity

The homopolymer pTSS and its copolymers exhibit oxygen permeation that is governed by the trimethylsiloxyl group density, as established by Kawakami’s dissolution‑diffusion studies [1]. By adjusting the p‑VTMS feed ratio, membrane manufacturers can dial in the desired PO₂/PN₂ selectivity while maintaining robust film‑forming properties. The living polymerisation capability of the styrenic double bond further enables the synthesis of block copolymers with precisely controlled domain sizes for maximum permeation efficiency [2].

High‑Refractive‑Index Optical Adhesives and LED Encapsulants

With a refractive index of ≈ 1.64 , p‑VTMS is intrinsically suited for transparent optical adhesives and LED encapsulants where index matching to semiconductor materials (GaN, n ≈ 2.4; silicone resins, n ≈ 1.4–1.6) is critical. Its hydrolytic stability [3] prevents the yellowing and cracking associated with alkoxy‑silane‑derived resins under high‑flux blue‑LED operation, extending device lifetime.

Biomedical Surface Coatings with Controlled Protein Adsorption

The hydrophobic pTSS surface has been quantitatively characterised for protein adsorption using ATR‑FTIR spectroscopy, showing defined lysozyme and BSA adsorption profiles at physiological pH and ionic strength [2]. This body of surface‑science data makes p‑VTMS a predictable building block for non‑biofouling coatings on implantable sensors and microfluidic devices, where consistent protein‑resistance performance is mandatory.

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